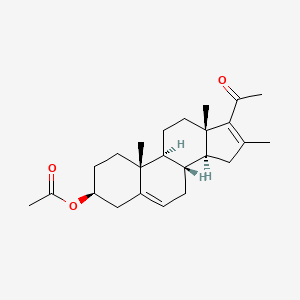

16-Methyl-20-oxopregna-5,16-dien-3-beta-yl acetate

Description

Historical Context of Steroidal Acetate Derivatives in Organic Chemistry

The development of steroidal acetate derivatives emerged from a rich historical foundation that began with the early isolation and characterization of natural steroid hormones in the early twentieth century. The systematic exploration of steroid chemistry gained significant momentum following the groundbreaking work of researchers such as Tadeusz Reichstein, Edward Calvin Kendall, and Philip Showalter Hench, who were awarded the Nobel Prize for Physiology and Medicine in 1950 for their work on hormones of the adrenal cortex, which culminated in the isolation of cortisone. This foundational research established the framework for understanding steroid structure and function, paving the way for synthetic modifications that would include acetate derivatives.

The historical progression of steroid acetate chemistry can be traced through several key developmental phases. The first clinical evidence that an extract of animal adrenocortical tissue could counteract human adrenal failure was demonstrated in 1930, setting the stage for intensive chemical analyses of cortical extracts. As chemical analyses of cortical extracts proceeded, mainly in the laboratories of Kendall at the Mayo Clinic and Reichstein in Zurich, it became evident that there is not one cortical hormone, but that all are steroids. By 1940, researchers understood that there are two categories of these compounds: those that cause sodium and fluid retention and those that counteract shock and inflammation, with the structural presence or lack of oxygenation at carbon-11 on the steroid skeleton being critical.

The systematic development of synthetic steroid derivatives accelerated significantly during the 1940s and 1950s. Lewis Sarett of Merck and Company was the first to synthesize cortisone, using a 36-step process that started with deoxycholic acid, which was extracted from ox bile. The low efficiency of converting deoxycholic acid into cortisone led to a cost of United States dollars 200 per gram in 1947. Russell Marker, at Syntex, discovered a much cheaper and more convenient starting material, diosgenin from wild Mexican yams, with his conversion of diosgenin into progesterone by a four-step process now known as Marker degradation being an important step in mass production of all steroidal hormones.

The introduction of acetate modifications to steroid structures represented a crucial advancement in synthetic steroid chemistry. Cortisone acetate was first isolated in 1935 and became more widely researched in 1949, with glucocorticoids such as cortisone acetate being used to treat a number of inflammatory conditions. The acetate modification provided several advantages, including improved stability, modified pharmacokinetic properties, and enhanced synthetic accessibility. Between 1954 and 1958, six synthetic steroids were introduced for systemic anti-inflammatory therapy, demonstrating the rapid advancement in synthetic steroid development during this period.

The development of pregnane-based acetate derivatives, including compounds such as this compound, built upon this extensive foundation of steroid chemistry knowledge. These compounds represented sophisticated modifications of the basic pregnane skeleton, incorporating both structural modifications such as methylation at position 16 and functional group modifications such as acetate esterification at position 3. The evolution of synthetic methods allowed for precise control over stereochemistry and substitution patterns, enabling the creation of compounds with specific structural features that would not occur naturally.

Position within the Pregnane Skeleton Framework

Understanding the position of this compound within the pregnane skeleton framework requires examination of both the fundamental pregnane structure and the specific modifications present in this compound. Pregnane, also known as 17-beta-ethylandrostane or as 10-beta,13-beta-dimethyl-17-beta-ethylgonane, is a C21 steroid and, indirectly, a parent of progesterone. It serves as a parent hydrocarbon for two series of steroids stemming from 5-alpha-pregnane (originally allopregnane) and 5-beta-pregnane (17-beta-ethyletiocholane), and it has a gonane core.

Pregnanes are steroid derivatives with carbons present at positions 1 through 21, and most biologically significant pregnane derivatives fall into one of two groups: pregnenes and pregnadienes. The compound this compound falls within the pregnadiene category, as it contains two double bonds within its structure, specifically at positions 5 and 16. This dual unsaturation pattern distinguishes it from pregnenes, which have a single double bond, and places it among compounds such as cyproterone acetate, danazol, and fluocinonide, which also contain two double bonds.

The systematic nomenclature of this compound reveals its precise structural positioning within the pregnane framework. The International Union of Pure and Applied Chemistry nomenclature for steroids establishes that carbon atoms of the alkyl substituents may be numbered by a superscript number added to the number of the steroid skeletal atom to which it is attached. The absolute stereochemistry of a steroid is defined by the parent name for some chiral centers and by alpha, beta, R or S designations for other centers. In the case of this compound, the beta designation at position 3 indicates the specific stereochemical orientation of the acetate substituent.

The structural modifications present in this compound can be systematically analyzed relative to the basic pregnane skeleton. The compound features a methyl substituent at position 16, which represents an alpha-orientation modification that affects both the steric environment and the electronic properties of the molecule. The presence of the ketone functionality at position 20 is characteristic of many pregnane derivatives and contributes to the compound's classification within this structural family.

The acetate modification at position 3-beta represents a significant functional group transformation from the basic pregnane structure. This esterification introduces both steric bulk and altered electronic properties at this position, which can influence molecular interactions and stability characteristics. The specific beta-orientation of this acetate group is crucial for the compound's three-dimensional structure and potential biological interactions.

The double bond system present in this compound, specifically the 5,16-diene arrangement, creates areas of planar geometry within the otherwise saturated steroid framework. This unsaturation pattern affects both the conformational flexibility of the molecule and its electronic distribution, contributing to its unique chemical properties within the pregnane family.

| Structural Feature | Position | Stereochemistry | Chemical Significance |

|---|---|---|---|

| Methyl substituent | 16 | Alpha | Steric modification, electronic effects |

| Acetate ester | 3 | Beta | Functional group modification, stability |

| Ketone functionality | 20 | Not applicable | Characteristic pregnane feature |

| Double bond | 5 | Not applicable | Planar geometry, electronic effects |

| Double bond | 16 | Not applicable | Conjugated system potential |

The molecular formula C24H34O3 reflects the specific atomic composition resulting from these structural modifications. The presence of 24 carbon atoms indicates the base pregnane skeleton (21 carbons) plus the additional methyl group at position 16 and the acetyl group from the acetate modification. The three oxygen atoms correspond to the ketone at position 20 and the two oxygen atoms of the acetate ester group.

Properties

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O3/c1-14-12-21-19-7-6-17-13-18(27-16(3)26)8-10-23(17,4)20(19)9-11-24(21,5)22(14)15(2)25/h6,18-21H,7-13H2,1-5H3/t18-,19+,20-,21-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELMHAIFXJZDST-HHNLCZHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2(CCC3C(C2C1)CC=C4C3(CCC(C4)OC(=O)C)C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@]2(CC[C@H]3[C@H]([C@@H]2C1)CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

982-06-9 | |

| Record name | (3β)-3-(Acetyloxy)-16-methylpregna-5,16-dien-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=982-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Methyl-20-oxopregna-5,16-dien-3-beta-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000982069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-methyl-20-oxopregna-5,16-dien-3-β-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Multi-Step Laboratory Synthesis

A recent authoritative synthesis, developed for a structurally related steroidal impurity but applicable to 16-methyl-20-oxopregna-5,16-dien-3-beta-yl acetate, outlines a robust multi-gram scale preparation starting from a steroidal precursor (9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-diene). The key synthetic steps are:

| Step | Description | Reagents & Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Acetylation of hydroxyl group at C21 | Acetic anhydride, potassium acetate, N,N-dimethylacetamide, 25 °C, 1 h | 99% recovery, ≥97% purity |

| 2 | Epoxide ring-opening to bromohydrin | 48% HBr in AcOH, 0 °C to 25 °C, 2.5 h | 93% recovery, ≥90% purity |

| 3 | Dehalogenation to 11β-hydroxy intermediate | CrCl3·6H2O, Zn dust, thioglycolic acid, DMF/DMSO, 0 °C, 4 h | 82% isolated yield, ≥87% purity |

| 4 | Oxidation of 11β-hydroxy to 11-oxo | Pyridinium chlorochromate (PCC), CH2Cl2, 0 °C to 25 °C, 4 h | 71% isolated yield, ≥98% purity |

| 5 | Deprotection of acetyl group at C21 | NaHCO3, MeOH, 80 °C, 4 h | 97% crude recovery, ≥90% purity |

| 6 | Activation of C21 hydroxyl and chlorination | Methanesulfonyl chloride, DMAP, CH2Cl2, 0 °C then reflux, 3.5 h | 92% crude recovery, ≥85% purity |

| 7 | Acylation at C17 tertiary alcohol | 2-furoyl chloride, Et3N, DMAP, CH2Cl2, 0 °C to 25 °C | 57% isolated yield, ≥96% purity |

| 8 | Acid-promoted hydrolysis of difuroate enol ether intermediate | Perchloric acid, CH2Cl2, −10 °C | 73% isolated yield, ≥96% purity |

The overall yield from the starting steroidal precursor is approximately 30% with high purity (≥96%).

Reaction Mechanisms and Conditions

- Acetylation : The hydroxyl groups are acetylated using acetic anhydride and potassium acetate in a polar aprotic solvent (N,N-dimethylacetamide) at room temperature, favoring selective acetylation at the 3-beta position.

- Epoxide Ring-Opening : Treatment with hydrobromic acid in acetic acid opens the epoxide ring to form bromohydrin intermediates, which are crucial for subsequent functional group transformations.

- Dehalogenation and Oxidation : Chromium(III) chloride with zinc dust and thioglycolic acid reduces the bromohydrin to an 11β-hydroxy intermediate, which is then oxidized to a ketone using pyridinium chlorochromate.

- Activation and Chlorination : The free hydroxyl at C21 is converted to a mesylate and then thermally converted to a chloro derivative, enabling further acylation.

- Acylation : The tertiary alcohol at C17 is acylated with 2-furoyl chloride in the presence of triethylamine and DMAP as a catalyst.

- Hydrolysis : The difuroate enol ether intermediate undergoes acid-promoted hydrolysis with perchloric acid at low temperature to yield the final product.

Optimization and Scale-Up

The synthesis was optimized for multi-gram scale production by modifying work-up and purification steps to reduce time and solvent use:

| Step | Work-Up (Small Scale) | Purification (Small Scale) | Yield (%) | Work-Up (Multi-Gram Scale) | Purification (Multi-Gram Scale) | Yield (%) |

|---|---|---|---|---|---|---|

| a | Extraction | None | 95 (crude) | Precipitation | None | 99 (crude) |

| b | Extraction | None | 90 (crude) | Precipitation | None | 93 (crude) |

| c | Extraction | Chromatography | 82 | Precipitation | None | 99 (crude) |

| d | Extraction | Chromatography | 74 | Extraction | Crystallization | 71 |

| e | Extraction | None | 95 (crude) | Extraction | None | 97 (crude) |

| f | Extraction | None | 92 (crude) | Extraction | None | 92 (crude) |

| g | Extraction | Chromatography | 76 | Extraction | Silica filtration | 57 |

| h | Extraction | Chromatography | 72 | Extraction | Chromatography + Crystallization | 73 |

The overall yield for the multi-gram process was 30% with purity ≥96%.

Summary Table of Key Reagents and Conditions

| Step | Reagents | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acetylation | Ac2O, KOAc | DMAC | 25 | 1 h | 99 (crude) | Selective acetylation |

| Epoxide Opening | HBr (48% aq.), AcOH | AcOH | 0 to 25 | 2.5 h | 93 (crude) | Bromohydrin formation |

| Dehalogenation | CrCl3·6H2O, Zn, thioglycolic acid | DMF/DMSO | 0 | 4 h | 82 (isolated) | 11β-hydroxy intermediate |

| Oxidation | PCC | CH2Cl2 | 0 to 25 | 4 h | 71 (isolated) | Ketone formation at C11 |

| Deprotection | NaHCO3 | MeOH | 80 | 4 h | 97 (crude) | Hydroxyl liberation |

| Chlorination | MsCl, DMAP | CH2Cl2 | 0 to reflux | 3.5 h | 92 (crude) | Mesylate to chloride |

| Acylation | 2-furoyl chloride, Et3N, DMAP | CH2Cl2 | 0 to 25 | 3.5 h | 57 (isolated) | C17 acylation |

| Hydrolysis | HClO4 | CH2Cl2 | −10 | 0.5 h | 73 (isolated) | Final product formation |

Research Findings and Notes

- The synthetic route is adaptable for industrial scale-up with modifications to reduce chromatographic steps and solvent use.

- The use of chromium-based oxidants and zinc dust is critical for selective transformations but requires careful handling due to toxicity.

- The acylation step is sensitive to reagent ratios and temperature; higher equivalents of triethylamine and catalyst improve conversion but can lead to side products.

- Acid-promoted hydrolysis with perchloric acid at low temperature is essential to convert difuroate intermediates to the target compound without rearrangement side reactions.

- Purity assessment involves advanced analytical techniques including NMR, HPLC, and HRMS to ensure pharmaceutical-grade quality.

Chemical Reactions Analysis

Types of Reactions: 16-Methyl-20-oxopregna-5,16-dien-3-beta-yl acetate undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or alcohols.

Reduction: Formation of reduced steroidal derivatives.

Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) under appropriate conditions.

Major Products: The major products formed from these reactions include various steroidal derivatives with modified functional groups, enhancing their biological activity and therapeutic potential .

Scientific Research Applications

Overview

16-Methyl-20-oxopregna-5,16-dien-3-beta-yl acetate is a synthetic steroidal compound with the molecular formula and a molecular weight of 370.52 g/mol. This compound has gained attention in various scientific fields due to its unique structural features and biological activities. Its applications span chemistry, biology, medicine, and industry, making it a versatile compound for research and development.

Chemistry

In the field of chemistry, this compound serves primarily as an intermediate in the synthesis of complex steroidal compounds. This includes:

- Synthesis of Steroidal Derivatives : It is utilized in producing various steroid derivatives with enhanced biological activity.

- Chemical Reactions : The compound undergoes oxidation, reduction, and substitution reactions, allowing for the introduction of different functional groups that enhance its therapeutic potential .

Biology

Research in biology has focused on the effects of this compound on cellular processes and hormone regulation:

- Cellular Mechanisms : Studies have shown that it interacts with steroid hormone receptors, influencing signaling pathways related to inflammation and cell proliferation .

- Hormonal Regulation : Its ability to modulate hormone activity suggests potential applications in understanding hormonal disorders.

Medicine

The medical applications of this compound are particularly promising:

- Anti-inflammatory Properties : Research indicates its effectiveness in modulating inflammatory responses, which could be beneficial for treating chronic inflammatory conditions .

- Anticancer Potential : In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines, suggesting a role in cancer therapy .

- Neuroprotective Effects : Some derivatives show promise for neuroprotection, indicating potential applications in neurological disorders .

Pharmacological Effects

The pharmacological effects of this compound include:

- Anti-inflammatory Activity : Significant modulation of inflammatory pathways.

- Antiproliferative Properties : Effective inhibition of cancer cell proliferation, particularly in breast cancer models.

- Neuroprotective Effects : Potential for protecting neuronal cells from damage .

In Vitro Studies

Several studies have investigated the compound's effects on cancer cell lines:

- Breast Cancer Cell Lines : A study reported that this compound significantly reduced cell viability through apoptosis induction .

- Other Cancer Types : Additional research has indicated its effectiveness against various types of cancer cells, highlighting its broad-spectrum anticancer activity.

In Vivo Studies

While in vitro results are promising, the efficacy in vivo can differ due to factors such as bioavailability:

- A related compound was found inactive in an epilepsy model due to poor blood-brain barrier penetration .

- Future studies are necessary to evaluate the pharmacokinetics and bioavailability of 16-Methyl derivatives.

Mechanism of Action

The mechanism of action of 16-Methyl-20-oxopregna-5,16-dien-3-beta-yl acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to steroid hormone receptors, modulating their activity.

Pathways Involved: It influences various signaling pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Pregnane Derivatives

*Molecular formula for Flupredinone acetate in conflicts with steroidal norms; likely erroneous.

Key Findings:

Structural Impact on Stability: The 16-methyl group in the target compound reduces enzymatic oxidation at C16 compared to 16-Dehydropregnenolone acetate, extending its half-life in biological systems . The Δ5,16-diene system increases rigidity, as shown in crystallographic studies (bond angles: C5–C6–C7 = 108.6°, C6–C12–C11 = 112.0°) .

Synthetic Utility :

- The 3β-acetate group facilitates selective deprotection for further functionalization, a feature shared with Medrogestone .

- Unlike epoxide-containing analogs (e.g., ’s compound), the target lacks reactive oxygen moieties, simplifying storage and handling .

Pharmacological Differences: 16-Dehydropregnenolone acetate is a direct precursor to cortisol analogs but requires additional steps to introduce methyl groups for stability . Medrogestone’s 6-methyl substitution shifts activity toward progesterone receptor agonism, whereas the target compound’s 16-methyl group may favor glucocorticoid pathways .

Research and Industrial Relevance

- Crystallography : Single-crystal X-ray diffraction confirms the planar Δ5,16-diene system and chair conformation of the A-ring, critical for receptor binding .

- Industrial Use : Wuhan Weiserman Biotech markets the compound under names like 20-oxopregna-5,16-dien-3-beta-yl acetate for bulk pharmaceutical synthesis .

- Safety : Sigma-Aldrich lists related compounds (e.g., ) with disclaimers about analytical data gaps, underscoring the need for rigorous QC in steroid intermediates .

Biological Activity

Chemical Identity

16-Methyl-20-oxopregna-5,16-dien-3-beta-yl acetate is a synthetic steroidal compound with the molecular formula and a molecular weight of 370.52 g/mol. It is derived from pregnenolone acetate and is characterized by its unique structural modifications that enhance its biological activity and therapeutic potential .

The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. These interactions modulate various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis . The compound's ability to influence these pathways suggests potential applications in therapeutic contexts, particularly in anti-inflammatory and anti-cancer treatments .

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : It has been shown to modulate inflammatory responses, potentially making it useful in treating conditions characterized by chronic inflammation.

- Antiproliferative Properties : Studies have demonstrated its effectiveness in inhibiting the proliferation of certain cancer cell lines, indicating a potential role in cancer therapy .

- Neuroprotective Effects : Some derivatives of similar compounds have been evaluated for their neuroprotective properties, suggesting that this compound may also possess neuroprotective capabilities .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have shown that this compound can effectively inhibit the growth of various cancer cell lines. For example, a study found that it significantly reduced the viability of breast cancer cells through apoptosis induction .

- In Vivo Studies : Although some analogues have shown promise in vitro, their efficacy in vivo may vary due to factors such as bioavailability and the ability to cross the blood-brain barrier. One study highlighted that a related compound was inactive in an in vivo epilepsy model due to poor penetration across this barrier .

Comparative Analysis

The compound's biological activity can be compared with other steroidal compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 20-Oxopregna-5,16-dien-3-beta-yl acetate | Moderate anti-inflammatory effects | Less potent than 16-Methyl derivative |

| Allopregnanolone derivatives | Neuroprotective and GABAergic effects | Effective in crossing blood-brain barrier |

| 3-Oxopregna-1,4-dien-20-beta-yl acetate | Antiproliferative | Similar mechanism but lower efficacy |

Q & A

Q. Q1. What are the established synthetic routes for 16-Methyl-20-oxopregna-5,16-dien-3-beta-yl acetate, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves pregnane derivatives as precursors, with key steps including acetoxylation at C-3β and methyl group introduction at C-15. For example, bromination at C-16α followed by controlled alkaline hydrolysis can yield intermediates with preserved stereochemistry . Reaction conditions such as solvent polarity, temperature, and catalyst selection (e.g., Zn dust for reductive cleavage) are critical to avoid epimerization at sensitive stereocenters (C-3β, C-16α). Computational reaction path searches (e.g., quantum chemical calculations) are recommended to optimize transition states and minimize side reactions .

Q. Q2. How can researchers validate the purity of this compound in the absence of vendor-provided analytical data?

Methodological Answer: Combine orthogonal techniques:

- HPLC-MS : Quantify impurities using a C18 column with acetonitrile/water gradients and monitor [M+Na]⁺ ions (expected m/z 379.2 for C₂₃H₃₂O₃).

- NMR : Compare ¹H and ¹³C spectra to reference data (e.g., δ 5.38 ppm for C5-H in the Δ⁵,¹⁶-diene system) .

- Titration : Use non-aqueous methods for acetate group quantification, as described for structurally similar steroids .

Cross-validate results against synthetic intermediates to trace impurity origins .

Advanced Research Questions

Q. Q3. How can computational modeling resolve contradictions in spectral data for this compound derivatives?

Methodological Answer: Discrepancies in NMR or IR spectra (e.g., unexpected carbonyl stretching frequencies) may arise from conformational flexibility or solvent effects. Use density functional theory (DFT) to simulate spectra under varying conditions (e.g., PCM solvent models). For example, compare computed vs. experimental ¹³C shifts for C-20 oxo groups to identify solvation effects . Machine learning tools (e.g., Chemprop) can further predict spectral features for understudied analogs .

Q. Q4. What experimental strategies are recommended for studying the degradation pathways of this compound under oxidative stress?

Methodological Answer:

- Forced Degradation : Expose the compound to H₂O₂ (3% v/v) at 40°C and monitor via LC-UV/MS. The Δ⁵,¹⁶-diene system is prone to epoxidation, forming 5,6- or 16,17-epoxides .

- Isotope Labeling : Synthesize deuterated analogs (e.g., D₃ at C-21) to track degradation kinetics using MS/MS fragmentation patterns .

- Reactor Design : Use microfluidic reactors to control oxygen exposure and simulate physiological conditions .

Q. Q5. How can researchers design a factorial experiment to evaluate the bioactivity of this compound analogs?

Methodological Answer: Adopt a 2³ factorial design with factors:

C-16 substituent (methyl vs. ethyl).

C-3β ester (acetate vs. propionate).

Oxo group position (C-20 vs. C-17).

Response variables: Receptor binding affinity (e.g., glucocorticoid receptor) and metabolic stability (microsomal half-life). Use ANOVA to identify interactions between structural modifications and bioactivity .

Data Analysis & Validation

Q. Q6. What statistical methods are suitable for reconciling conflicting potency data across in vitro assays for this compound?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for inter-lab variability .

- Sensitivity Analysis : Apply Monte Carlo simulations to assess the impact of outlier removal on IC₅₀ values .

- Cross-Platform Calibration : Normalize results using internal standards (e.g., dexamethasone acetate for glucocorticoid assays) .

Q. Q7. How can researchers address batch-to-batch variability in synthetic yields of this compound?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and adjust feed rates in real time .

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters like catalyst loading and agitation speed .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., enantiomeric excess ≥98%) .

Cross-Disciplinary Applications

Q. Q8. What methodologies enable the integration of this compound into biomaterials for controlled drug delivery?

Methodological Answer:

- Polymer Conjugation : Link the steroid to PLGA via ester bonds; characterize release kinetics using Franz diffusion cells .

- Molecular Dynamics (MD) : Simulate interactions between the compound and polymer matrices to predict burst release behavior .

- In Vivo Imaging : Radiolabel the compound with ¹⁸F for PET tracking of biodistribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.